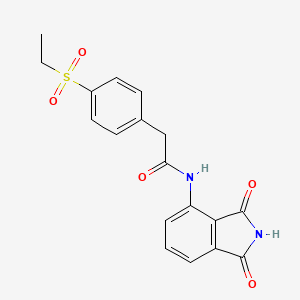

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-dioxoisoindoline core linked to a 4-(ethylsulfonyl)phenyl group. The ethylsulfonyl group enhances polarity, which may improve solubility compared to purely hydrophobic analogs, while the acetamide bridge offers conformational flexibility for target binding .

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-26(24,25)12-8-6-11(7-9-12)10-15(21)19-14-5-3-4-13-16(14)18(23)20-17(13)22/h3-9H,2,10H2,1H3,(H,19,21)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDMHWCQYRGAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phthalimide core, which can be achieved through the reaction of phthalic anhydride with ammonia or primary amines. The resulting phthalimide is then subjected to further functionalization to introduce the ethylsulfonyl phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The phthalimide core can be reduced to phthalamide or phthalic acid derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the phthalimide core can produce phthalamide derivatives.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical assays.

Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The phthalimide core can interact with proteins or enzymes, potentially inhibiting their activity. The ethylsulfonyl phenyl group may enhance the compound’s binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological activities.

Structural and Functional Group Analysis

2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide ()

- Key Differences : The sulfamoyl group here is substituted with two propyl chains (dipropylsulfamoyl), increasing lipophilicity compared to the ethylsulfonyl group in the target compound.

- Implications : Higher lipophilicity may reduce aqueous solubility but enhance membrane permeability. The dipropyl group could sterically hinder interactions with polar binding pockets .

2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide () Key Differences: Incorporates a nitro group (-NO₂) and a thiazolidinone ring. The thiazole ring introduces heterocyclic rigidity, which may restrict conformational flexibility. Implications: Enhanced electrophilicity could improve covalent binding to targets but raise toxicity risks. The thiazole moiety might confer antimicrobial activity, as seen in related derivatives .

2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

- Key Differences : Features a pyridinyl-sulfamoyl group and a branched pentanamide chain. The pyridine ring enables hydrogen bonding and π-π stacking interactions, while the methyl group increases steric bulk.

- Implications : The pyridine moiety may improve binding to kinases or DNA, but the branched chain could reduce solubility (reported yield: 76%, purity: 83%) .

Physicochemical Properties

- Solubility Trends : The ethylsulfonyl group in the target compound balances polarity better than the bulky dipropylsulfamoyl () or hydrophobic pyridinyl-sulfamoyl (). The nitro group () likely reduces solubility due to crystallization tendencies .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by an isoindoline core and an ethylsulfonyl substituent. Its molecular formula is , and it can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays indicated that the compound has selective cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT 116 (Colon Cancer) | 4.363 |

| MDA-MB-231 (Breast Cancer) | 5.0 |

These results suggest that the compound may disrupt key cellular processes involved in tumor growth and proliferation.

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific signaling pathways associated with cell cycle regulation. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, leading to cell cycle arrest in the G1 phase.

Inflammatory Response Modulation

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant for conditions characterized by chronic inflammation.

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors showed that administration of this compound significantly reduced tumor volume compared to control groups. The treatment led to a decrease in Ki67 expression, a marker for cell proliferation.

Study 2: Safety Profile

A preliminary toxicology assessment indicated that the compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses. This is crucial for its potential development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for preparing N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the isoindolinone core followed by functionalization with the ethylsulfonylphenyl acetamide group. Key steps include:

- Maleimide coupling : Reacting 1,3-dioxoisoindoline derivatives with thiourea intermediates under reflux in glacial acetic acid, monitored by TLC for completion .

- Sulfonation : Introducing the ethylsulfonyl group via sulfonation of phenyl intermediates using ethylsulfonyl chloride under controlled pH (7–9) and temperature (50–70°C) .

- Acetylation : Coupling the sulfonated intermediate with acetamide precursors using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .

Optimization : Adjust reaction time (2–6 hours) and solvent polarity (e.g., ethanol vs. DCM) to improve yields (60–85%) and purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra for characteristic peaks:

- Isoindolinone protons at δ 7.5–8.0 ppm (aromatic) and δ 4.5–5.0 ppm (amide NH) .

- Ethylsulfonyl group signals at δ 1.2–1.4 ppm (CH) and δ 3.3–3.5 ppm (SO-CH) .

- IR : Confirm carbonyl stretches (C=O) at 1680–1720 cm and sulfonyl (S=O) at 1150–1250 cm .

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and molecular ion peaks [M+H] .

Q. What preliminary biological screening strategies are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Initial screening should focus on target-agnostic assays:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2) at 10–100 µM concentrations .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethylsulfonyl and isoindolinone moieties?

Methodological Answer:

- Substitution Variations : Synthesize derivatives with modified substituents (e.g., methyl, fluoro, nitro groups) on the phenyl ring and isoindolinone core .

- Biological Testing : Compare IC values across derivatives to identify critical functional groups.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. Example SAR Table :

| Derivative | R1 (Isoindolinone) | R2 (Phenyl) | IC (µM) |

|---|---|---|---|

| Parent | H | SOEt | 12.5 |

| Derivative A | NO | SOEt | 8.2 |

| Derivative B | Cl | SOMe | 18.7 |

Q. How to resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation : Replicate results in orthogonal assays (e.g., cell-based vs. cell-free systems) .

- Solubility Checks : Measure solubility in DMSO/PBS to ensure compound stability (e.g., dynamic light scattering) .

- Metabolic Stability : Use liver microsome assays to assess degradation rates (e.g., t in human hepatocytes) .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to evaluate inter-assay variability .

Q. What advanced mechanistic studies can elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to purified proteins (e.g., kinases) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding modes (PDB deposition) .

- Transcriptomics : RNA-seq profiling of treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.